molecular formula C72H104N20O16S B12323887 H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH

H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH

Cat. No.: B12323887
M. Wt: 1537.8 g/mol
InChI Key: VTBYVGRYDXYLHZ-UHFFFAOYSA-N
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Description

H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH: is a synthetic peptide composed of 16 amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or oxyma.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

    Substitution: Standard SPPS reagents and conditions.

Major Products

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH: has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, including its use as a drug delivery system.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The presence of specific amino acid residues, such as histidine, cysteine, and tryptophan, can influence the peptide’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH: can be compared to other peptides with similar sequences or functions:

    H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2: A peptide with a different sequence but similar structural properties.

    N(1)Gly-DL-Leu-DL-Pro-DL-Trp-Gly-DL-Cys(2)-DL-Pro-DL-Ser-DL-Asp(1)-DL-xiIle-DL-Pro-Gly-DL-Trp-DL-Asn-DL-xiThr-DL-Pro-DL-Trp-DL-Ala-DL-Cys(2)-OH: Another peptide with a similar sequence but different functional groups.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C72H104N20O16S

Molecular Weight

1537.8 g/mol

IUPAC Name

3-[[1-[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)

InChI Key

VTBYVGRYDXYLHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

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